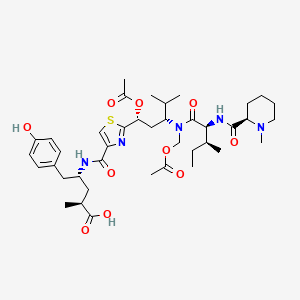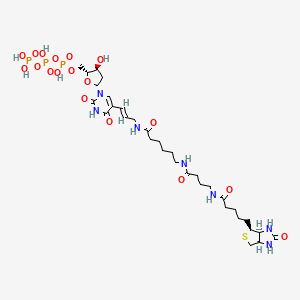
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 1, 2, 4, and 6 are acetylated, and the hydroxyl group at position 3 is replaced by an azido group. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine .
准备方法
One common method involves the use of acetic anhydride and pyridine for acetylation, followed by the substitution of the hydroxyl group at position 3 with an azido group using sodium azide and a suitable solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反应分析
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, sodium azide, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It is employed in the study of glycoproteins and glycolipids, particularly in labeling and tracking experiments.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be reduced to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycoproteins and other glycoconjugates. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
相似化合物的比较
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose can be compared with similar compounds such as:
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose: Similar structure but derived from D-galactopyranose.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose: Another azido sugar with different acetylation pattern.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Similar to the compound of interest but with different stereochemistry at the anomeric carbon.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
属性
分子式 |
C14H19N3O9 |
|---|---|
分子量 |
373.32 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R)-3,5,6-triacetyloxy-4-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
InChI 键 |
LJICGUPPWNZTFT-DYPLGBCKSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


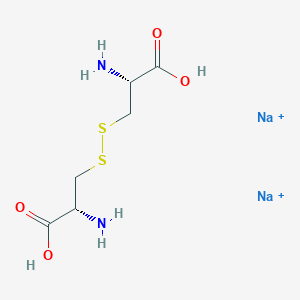
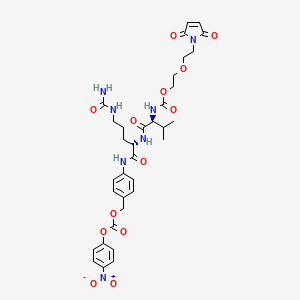
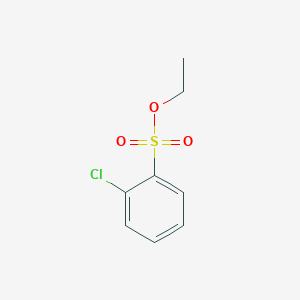
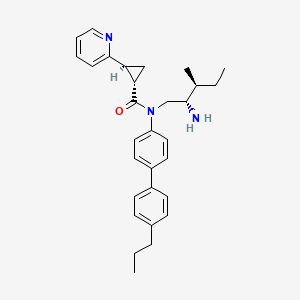
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
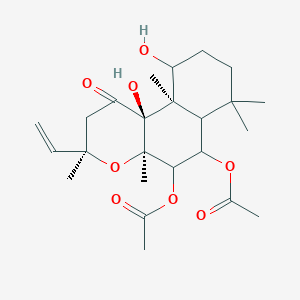
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
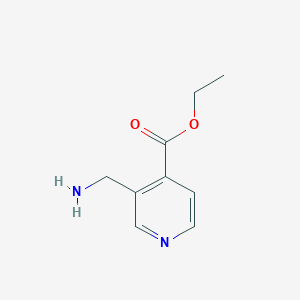

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
